molecular formula C19H22N2O2 B5256188 (4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone

(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B5256188
M. Wt: 310.4 g/mol
InChI Key: MOHFOMSOHZGAAF-UHFFFAOYSA-N
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Description

(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone is an organic compound with the molecular formula C19H22N2O2 It is characterized by a diazepane ring substituted with a methyl group and a phenoxyphenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone typically involves the reaction of 4-methyl-1,4-diazepane with 3-phenoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure with a chlorine substituent on the phenyl ring.

    (4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane ring with an acetic acid moiety.

Uniqueness

(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone is unique due to the presence of both a diazepane ring and a phenoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-11-6-12-21(14-13-20)19(22)16-7-5-10-18(15-16)23-17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHFOMSOHZGAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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